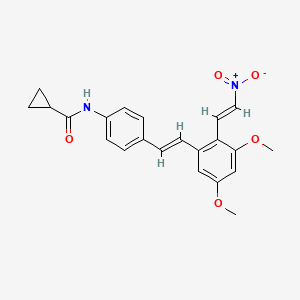

Nlrp3-IN-4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C22H22N2O5/c1-28-19-13-17(20(11-12-24(26)27)21(14-19)29-2)6-3-15-4-9-18(10-5-15)23-22(25)16-7-8-16/h3-6,9-14,16H,7-8H2,1-2H3,(H,23,25)/b6-3+,12-11+ |

InChI Key |

RGZUNRLNIINAOD-NMHALSJOSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3CC3 |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-4: An In-Depth Technical Guide on the Mechanism of Action of a Novel Class of NLRP3 Inflammasome Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of a series of potent and orally bioavailable NLRP3 inflammasome inhibitors, typified by the compound designated Nlrp3-IN-4. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this document synthesizes the available information on closely related compounds from the same inhibitor series, such as NLRP3-IN-13, NLRP3-IN-14, NLRP3-IN-34, NLRP3-IN-41, NLRP3-IN-45, NLRP3-IN-48, NLRP3-IN-55, NLRP3-IN-70, NLRP3-IN-79, and NLRP3-IN-83. These compounds have been characterized as direct-acting NLRP3 inhibitors with efficacy in preclinical models of inflammatory diseases, including colitis, peritonitis, and sepsis.

Core Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome

The primary mechanism of action for this class of inhibitors is the direct targeting of the NLRP3 protein, a key intracellular sensor that triggers the assembly of the NLRP3 inflammasome. This multi-protein complex is a central driver of inflammation in a wide range of sterile inflammatory and infectious diseases. Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.

This inhibitor series has been shown to interfere with several key steps in the NLRP3 inflammasome activation cascade, including:

-

Inhibition of NLRP3 ATPase Activity: Some compounds in this series have been demonstrated to inhibit the ATPase activity of the NLRP3 NACHT domain, which is essential for the conformational changes required for inflammasome assembly.

-

Disruption of NEK7-NLRP3 Interaction: The interaction between NLRP3 and the serine/threonine kinase NEK7 is a critical checkpoint in inflammasome activation. Certain inhibitors in this class function by blocking this interaction, thereby preventing the formation of a functional inflammasome complex.

-

Blockade of ASC Oligomerization: A crucial step in inflammasome signaling is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and its subsequent oligomerization into large signaling platforms called "ASC specks." Several inhibitors in this series have been shown to prevent this process, effectively halting downstream signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for representative compounds from this NLRP3 inhibitor series. It is important to note that the specific activities of this compound have not been publicly disclosed.

| Compound | Target/Assay | IC50/EC50/Kd | Cell/System |

| NLRP3-IN-13 | IL-1β production | 2.1 µM (IC50) | Not specified |

| NLRP3-IN-14 | IL-1β release | 0.131 µM (IC50) | Mouse Peritoneal Macrophages (PMs) |

| NLRP3 Binding | 5.87 µM (Kd) | Not specified | |

| NLRP3-IN-34 | IL-1β production | 0.48 µM (IC50) | J774A.1 cells |

| NLRP3-IN-38 | NLRP3 Inflammasome Activation | 23 nM (EC50) | Not specified |

| NLRP3-IN-45 | IL-1β activity | 41.79 nM (IC50) | Not specified |

| NLRP3-IN-55 | NLRP3 Inhibition | 0.34 µM (IC50) | Not specified |

| NLRP3 Binding | 0.45 µM (Kd) | Not specified | |

| NLRP3-IN-79 | NLRP3 Inflammasome Inhibition | 10.69 nM (IC50) | Not specified |

| NLRP3-IN-83 | IL-1β inhibition | 1.4 µM (IC50) | Not specified |

Experimental Protocols

Detailed experimental protocols for the characterization of this inhibitor series can be generalized from standard methodologies used in the field of inflammasome research.

In Vitro NLRP3 Inflammasome Activation Assay

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are seeded in appropriate culture plates and allowed to adhere.

-

Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The NLRP3 inhibitor (e.g., a member of the this compound series) is added to the cells at various concentrations and incubated for a specified period (e.g., 30-60 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is activated by a variety of stimuli, including:

-

ATP (5 mM): Activates the P2X7 receptor, leading to potassium efflux.

-

Nigericin (10 µM): A microbial toxin that acts as a potassium ionophore.

-

MSU Crystals (250 µg/mL): A crystalline danger signal associated with gout.

-

-

Sample Collection: After a 1-2 hour incubation with the activator, cell culture supernatants and cell lysates are collected.

-

Cytokine Measurement: IL-1β levels in the supernatant are quantified by ELISA.

-

Western Blot Analysis: Cell lysates and supernatants are analyzed by Western blot to detect pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β.

ASC Oligomerization Assay

-

Cell Stimulation: Cells are primed and stimulated as described above.

-

Cell Lysis: Cells are lysed in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize ASC oligomers.

-

Centrifugation: The lysate is centrifuged to pellet the cross-linked ASC specks.

-

Western Blot Analysis: The pellet and supernatant fractions are analyzed by Western blot using an anti-ASC antibody to visualize ASC monomers and oligomers.

Visualizations

Signaling Pathway of NLRP3 Inflammasome and Inhibition

Nlrp3-IN-4: A Technical Guide to its Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological characterization of Nlrp3-IN-4, a potent and orally active inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, potency, selectivity, and in vivo efficacy.

Core Compound Activity

This compound is a novel pterostilbene-based derivative designed to specifically target the NLRP3 inflammasome, a key mediator of inflammation in various diseases, including inflammatory bowel disease (IBD). Its therapeutic potential has been demonstrated in a murine model of colitis.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and metabolic stability.

| In Vitro Potency | |

| Assay | IC50 |

| IL-1β Secretion Inhibition (in vitro) | 1.23 µM |

| Metabolic Stability | |

| System | Half-life (t½) |

| Human Liver Microsomes | 138.63 min |

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. This interaction interferes with the assembly of the NLRP3 inflammasome complex, a critical step in the inflammatory signaling cascade. By inhibiting the inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of the NLRP3 inflammasome signaling pathway.

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

In Vivo Efficacy in a Colitis Model

The therapeutic potential of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established preclinical model for inflammatory bowel disease.

Key Findings:

-

Reduced Disease Severity: Oral administration of this compound at doses of 10 and 20 mg/kg significantly attenuated the severity of colitis, as evidenced by reduced weight loss and a dose-dependent decrease in the disease activity index (DAI).[1]

-

Protection Against Colon Damage: The compound significantly reduced the shortening of the colon, a hallmark of DSS-induced colitis.[1] Histological analysis revealed that this compound treatment inhibited the depletion of goblet cells and lowered the pathological index score.[1]

-

Suppression of Pro-inflammatory Cytokines: Treatment with this compound led to a significant reduction in the expression of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in the colon tissue.[1]

In Vivo Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of this compound in a colitis model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro IL-1β Secretion Inhibition Assay

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

NLRP3 Activation: The NLRP3 inflammasome is activated using a known agonist such as nigericin or ATP.

-

Cytokine Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Human Liver Microsome Stability Assay

-

Incubation: this compound is incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The concentration of the remaining this compound at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).

-

Half-life Calculation: The metabolic half-life (t½) is calculated from the rate of disappearance of the compound.

In Vivo DSS-Induced Colitis Model

-

Animal Model: C57BL/6 mice are used for the study.

-

Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water.

-

Treatment: Mice are orally administered with this compound (10 and 20 mg/kg) or vehicle control daily.

-

Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, and its length is measured.

-

Histopathology: A section of the colon is fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.

-

Cytokine Analysis: Another section of the colon is homogenized, and the levels of TNF-α, IL-6, and IL-1β are measured by ELISA.

This guide provides a comprehensive summary of the currently available biological data for this compound. The potent and specific inhibition of the NLRP3 inflammasome, coupled with its oral bioavailability and in vivo efficacy in a relevant disease model, positions this compound as a promising candidate for further development in the treatment of inflammatory diseases.

References

The Structure-Activity Relationship of NLRP3-IN-4: A Technical Guide for Researchers

An In-depth Examination of a Novel Thienopyrrolotriazinacetamide Series of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as inflammatory bowel disease, cryopyrin-associated periodic syndromes, and neuroinflammatory disorders. This has spurred the development of small molecule inhibitors, including the potent and specific compound known as NLRP3-IN-4 and its analogs. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this novel thienopyrrolotriazinacetamide series, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Biological Activity

This compound, also referred to as compound Z48 or NLRP3-IN-49, is a potent inhibitor of the NLRP3 inflammasome. It demonstrates significant inhibitory activity with a reported IC50 of 0.26 µM in THP-1 cells and 0.21 µM in mouse bone marrow macrophages. Furthermore, it has been shown to directly bind to the NLRP3 protein with a dissociation constant (Kd) of 1.05 µM. The core chemical scaffold of this series is a thienopyrrolotriazinacetamide structure, which has been systematically modified to explore and optimize its inhibitory potential.

Structure-Activity Relationship (SAR)

The SAR of the thienopyrrolotriazinacetamide series has been investigated through the synthesis and biological evaluation of numerous analogs. The data from these studies, primarily detailed in patent literature, reveals key structural features that govern the potency and selectivity of these compounds as NLRP3 inhibitors. The following table summarizes the quantitative data for this compound and a selection of its analogs.

| Compound ID | R1 | R2 | R3 | IC50 (µM) |

| This compound (Z48) | H | 4-fluorophenyl | 2-pyridyl | 0.26 |

| Analog 1 | H | Phenyl | 2-pyridyl | 0.85 |

| Analog 2 | H | 4-chlorophenyl | 2-pyridyl | 0.33 |

| Analog 3 | H | 4-methoxyphenyl | 2-pyridyl | >10 |

| Analog 4 | CH3 | 4-fluorophenyl | 2-pyridyl | 1.5 |

| Analog 5 | H | 4-fluorophenyl | 3-pyridyl | 0.98 |

| Analog 6 | H | 4-fluorophenyl | pyrimidin-2-yl | 0.45 |

Note: The data presented is a representative summary based on available information and may not be exhaustive.

The SAR data suggests that:

-

Substitution on the phenyl ring (R2): Halogen substitution, particularly fluorine at the para position, is favorable for potent inhibitory activity. Electron-donating groups like methoxy at this position lead to a significant loss of activity.

-

Substitution on the R1 position: The presence of a hydrogen atom at the R1 position is preferred over a methyl group, indicating that steric hindrance in this region may be detrimental to binding.

-

The nature of the heterocyclic ring (R3): A 2-pyridyl moiety at the R3 position appears to be optimal for potency. Shifting the nitrogen to the 3-position of the pyridine ring or replacing it with a pyrimidine ring results in a decrease in inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of NLRP3 inhibitors of the thienopyrrolotriazinacetamide class.

General Synthesis of Thienopyrrolotriazinacetamide Analogs

The synthesis of the thienopyrrolotriazinacetamide core generally involves a multi-step sequence. A key step is the condensation of a substituted thienopyrrole intermediate with an appropriate triazine precursor, followed by acylation to introduce the final acetamide moiety. The specific R groups are introduced using appropriately substituted starting materials or through subsequent modification of the core structure.

In Vitro NLRP3 Inhibition Assay (IL-1β Release)

This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

-

Cell Culture: Human monocytic THP-1 cells are a commonly used cell line. They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Priming (Signal 1): THP-1 cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of the test compounds (e.g., this compound and its analogs) for 1 hour.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.

-

Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Direct Binding Assay (Surface Plasmon Resonance - SPR)

To confirm direct binding of the inhibitors to the NLRP3 protein, SPR analysis can be performed.

-

Protein Immobilization: Recombinant human NLRP3 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of the test compound are injected over the sensor surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context in which this compound operates, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.

Figure 1: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Figure 2: A typical experimental workflow for screening and characterizing NLRP3 inflammasome inhibitors.

Conclusion

The thienopyrrolotriazinacetamide scaffold represents a promising class of NLRP3 inflammasome inhibitors, with this compound (Z48) serving as a potent lead compound. The structure-activity relationship studies have provided critical insights into the chemical features required for high-affinity binding and effective inhibition. The detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation and optimization of this and other series of NLRP3 inhibitors. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profile of these compounds will be crucial in translating their therapeutic potential into clinical applications for a multitude of inflammatory disorders.

Technical Guide to Cellular Target Engagement of NLRP3 Inflammasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Nlrp3-IN-4" is not available in the public domain. This guide will, therefore, utilize data and protocols associated with well-characterized, potent, and selective NLRP3 inhibitors such as MCC950, CY-09, and Oridonin to illustrate the principles and methodologies of determining NLRP3 target engagement in a cellular context.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] It acts as a cellular sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1][3] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cytokine release, and a pro-inflammatory form of cell death known as pyroptosis.[4]

While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a multitude of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3] This central role in pathology makes NLRP3 a highly attractive therapeutic target. The development of small-molecule inhibitors that directly bind to NLRP3 and modulate its function is a key strategy in modern drug discovery.

A critical step in the development of such inhibitors is the confirmation of target engagement —demonstrating that the compound physically interacts with its intended target, NLRP3, within the complex milieu of a living cell. Cell-free assays are insufficient as they cannot confirm cell permeability or binding amidst the multitude of other proteins and cellular compartments.[5] This guide provides an in-depth overview of the core methodologies used to robustly assess the cellular target engagement of NLRP3 inhibitors.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process, generally described by a two-signal model.[2][6]

-

Signal 1 (Priming): This initial signal is typically provided by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α) that activate the NF-κB transcription factor.[2][4] This leads to the transcriptional upregulation of key inflammasome components, most notably NLRP3 itself and pro-IL-1β.[1][6]

-

Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances triggers the conformational change, oligomerization, and assembly of the active inflammasome complex.[2][4] A common cellular event triggered by these stimuli is potassium (K+) efflux.[7]

The fully assembled complex serves as a platform for caspase-1 activation, which then executes its downstream effects.[1]

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Data for Representative NLRP3 Inhibitors

Directly measuring target engagement and linking it to functional cellular outcomes is paramount. The following table summarizes publicly available data for well-known NLRP3 inhibitors, demonstrating their potency in various cellular assays.

| Compound | Assay Type | Cell Type | IC50 Value | Reference(s) |

| MCC950 | IL-1β Release (LPS + Nigericin) | THP-1 derived macrophages | ~0.2 µM | [8] |

| Cell Death (LPS + Nigericin) | THP-1 derived macrophages | 0.2 µM | [8] | |

| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | ~0.013 µM | [9][10] | |

| IL-1β Release (LPS + ATP) | Primary Murine Microglia | <100 nM | [11][12] | |

| CY-09 | IL-1β Release (LPS + Nigericin) | BMDMs | ~6 µM | [11] |

| Caspase-1 Activation (LPS + MSU) | BMDMs | 1-10 µM | [13][14] | |

| NLRP3 ATPase Activity | Purified NLRP3 | ~5 µM | [14] | |

| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | Partial Inhibition | [5] | |

| Oridonin | NO Release (LPS) | RAW264.7 cells | 4.85 ± 0.15 µM | [15][16][17] |

| IL-1β Secretion (LPS + Nigericin) | J774A.1 cells | ~2.5 µM | [18] | |

| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | Complete Inhibition | [5] |

BMDMs: Bone Marrow-Derived Macrophages; HEK293: Human Embryonic Kidney 293 cells; THP-1: Human monocytic cell line; IC50: Half maximal inhibitory concentration.

Experimental Protocols for Cellular Target Engagement

Confirming that a compound binds to NLRP3 inside a cell can be achieved through several biophysical and functional methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[19] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein's melting temperature typically increases.[19] This change in thermal stability can be detected and quantified.

Detailed Protocol (Western Blot-based):

-

Cell Culture and Treatment:

-

Thermal Challenge:

-

After treatment, harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into multiple PCR tubes.

-

Heat the individual aliquots for 3 minutes across a temperature gradient (e.g., 43°C to 70°C) using a thermal cycler. Include an unheated control sample.[21]

-

-

Lysis and Protein Extraction:

-

Quantification:

-

Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

-

Determine the protein concentration of each sample (e.g., using a BCA assay).

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for NLRP3.

-

Develop the blot and quantify the band intensities.

-

-

Data Analysis:

-

Plot the soluble NLRP3 protein signal as a function of temperature for both vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule).[22]

Detailed Protocol:

-

Assay Preparation:

-

Compound and Tracer Addition:

-

Harvest the cells and resuspend them in assay medium.

-

Add the test compound at various concentrations to the cells in a multi-well plate.

-

Add a cell-permeable fluorescent tracer that is known to bind to the same site on NLRP3 as the inhibitor class being tested.[5] The tracer will bind to the NLRP3-Nluc fusion protein.

-

-

BRET Measurement:

-

Allow the system to equilibrate for approximately 2 hours at 37°C.[23]

-

Add the NanoBRET® substrate/inhibitor solution.[23]

-

Measure the BRET signal on a plate reader equipped for luminescence detection. The BRET signal is generated when the fluorescent tracer binds to the NLRP3-Nluc fusion, bringing the donor and acceptor into close proximity.[24]

-

-

Data Analysis:

-

The test compound will compete with the fluorescent tracer for binding to NLRP3.

-

A potent inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[24]

-

Calculate the IC50 value from the dose-response curve, which represents the compound's affinity for NLRP3 in living cells.

-

Caption: Principle and workflow of the NanoBRET™ Target Engagement Assay.

Functional Cellular Assays

While not direct measures of binding, functional assays that measure the downstream consequences of NLRP3 activation are critical for demonstrating that target engagement translates into pathway inhibition.[25] A compound that binds to NLRP3 but does not inhibit its function is not a useful therapeutic.

General Protocol (IL-1β Release Assay):

-

Cell Priming (Signal 1):

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle for 30-60 minutes.[26]

-

-

Inflammasome Activation (Signal 2):

-

Sample Collection & Analysis:

-

Data Analysis:

-

Plot the IL-1β concentration as a function of inhibitor concentration to determine the IC50 for functional inhibition.

-

Caption: Workflow for a functional NLRP3 inflammasome inhibition assay.

Conclusion

Determining the cellular target engagement of NLRP3 inhibitors is a cornerstone of their preclinical development. A multi-assay approach is essential for building a robust data package. Biophysical methods like CETSA and NanoBRET provide direct evidence of compound binding to NLRP3 in a cellular environment. These must be complemented by functional assays, such as measuring IL-1β release or caspase-1 activity, to demonstrate that this binding event translates into the desired biological outcome of inflammasome inhibition. The protocols and data presented in this guide for well-characterized inhibitors serve as a comprehensive framework for researchers, scientists, and drug developers working to advance novel therapeutics targeting the NLRP3 inflammasome.

References

- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promegaconnections.com [promegaconnections.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]

- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. CETSA [cetsa.org]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.jp]

- 23. Inflammasome Activation | NLRP3 Inflammasome [promega.com]

- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 25. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selleckchem.com [selleckchem.com]

- 27. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 28. youtube.com [youtube.com]

Nlrp3-IN-4: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-4, a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.

Core Compound Properties

| Property | Value | Reference |

| Chemical Formula | C22H22N2O5 | [1] |

| Molecular Weight | 394.42 | [1] |

In Vitro Efficacy and Selectivity

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. A key study characterizing a series of 2,3-dihydro-1H-indene-5-sulfonamide derivatives, of which this compound is a representative member, demonstrated its significant and selective inhibitory activity.

| Assay | Cell Line | Parameter | IC50 | Reference |

| NLRP3 Inflammasome Inhibition | J774A.1 macrophages | IL-1β Release | 0.13 µM | [1] |

The selectivity of this compound was confirmed by its lack of inhibition of NLRC4 or AIM2 inflammasome-mediated IL-1β secretion at a concentration of 10 µM. Furthermore, it did not suppress the production of IL-6 and TNF-α, indicating that its mechanism of action is independent of the NF-κB signaling pathway[1].

In vitro experiments using J774A.1 cells demonstrated that this compound, at concentrations of 3, 10, and 30 µM, effectively reduced IL-1β secretion, caspase-1 activation, and lactate dehydrogenase (LDH) release, indicating its ability to attenuate pyroptosis[1].

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of inflammatory diseases.

LPS-Induced Acute Peritonitis

In a lipopolysaccharide (LPS)-induced acute peritonitis mouse model, administration of this compound at a dose of 10 mg/kg resulted in a significant inhibition of IL-1β release, with efficacy comparable to the well-characterized NLRP3 inhibitor MCC950[1].

Dextran Sodium Sulfate (DSS)-Induced Colitis

In a DSS-induced colitis mouse model, intraperitoneal administration of 10 mg/kg of the compound over 9 days led to several positive outcomes[1]:

-

Reduced body weight loss

-

A significant reduction in the disease activity index

-

Restoration of colon length

-

Improvement in the integrity of the mucosal barrier

-

Reduced crypt necrosis and inflammatory cell infiltration in the lamina propria

-

Decreased levels of NLRP3 inflammasome-associated proteins

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in Sprague-Dawley rats following a single intravenous administration of 1 mg/kg revealed the following parameters[1]:

| Parameter | Value |

| Cmax | 218.96 ng/mL |

| AUC | 212.82 ng/mL·h |

| t½ | 1.5 h |

| CL | 78.41 mL/min/kg |

Notably, tissue distribution analysis showed a colon concentration 16 times higher than in plasma, suggesting excellent potential for treating inflammatory bowel disease[1]. The compound also demonstrated stability in human and rat plasma, as well as in rat liver homogenates over 48 hours[1].

Toxicology studies indicated a favorable safety profile, with a single-dose acute toxicity LD50 value of 2000 mg/kg[1].

Signaling Pathway and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: In vitro experimental workflow for assessing the efficacy of this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-mediated IL-1β release in macrophages.

Cell Line: J774A.1 murine macrophages.

Protocol:

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP or nigericin to induce inflammasome assembly and activation.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of colitis.

Animal Model: C57BL/6 mice.

Protocol:

-

Induction of Colitis: Administer DSS in the drinking water for a defined period (e.g., 5-7 days) to induce colitis.

-

Treatment: Administer this compound or vehicle control (e.g., via intraperitoneal injection) daily, starting from the initiation of DSS treatment or after the onset of disease symptoms.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).

-

Termination and Sample Collection: At the end of the study period, euthanize the mice and collect the colon.

-

Macroscopic Evaluation: Measure the length of the colon.

-

Histological Analysis: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and mucosal ulceration.

-

Biochemical Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β) and other relevant markers by ELISA or Western blot.

Conclusion

This compound is a promising, potent, and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and safety data suggest its potential as a therapeutic agent for the treatment of NLRP3-driven diseases, particularly inflammatory bowel disease. Further investigation is warranted to fully elucidate its therapeutic potential in various clinical settings.

References

An In-depth Technical Guide to Nlrp3-IN-4: A Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-4, also identified as compound P33, is a potent and orally active small molecule inhibitor of the NLRP3 inflammasome. With a dissociation constant (Kd) in the nanomolar range, it directly binds to the NLRP3 protein, effectively suppressing the assembly of the inflammasome and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for this compound, serving as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Chemical Properties and Structure

This compound is a novel compound based on a pyridazine scaffold. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₂N₂O₅S |

| Molecular Weight | 426.49 g/mol |

| IUPAC Name | 4-((6-(4-acetylpiperazin-1-yl)pyridazin-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)benzenesulfonamide |

| SMILES | O=S(NC(C=C(OC(F)(F)F)C=C1)=C1C)(C2=CC=C(OC3=CN=NC(N4CCN(C(C)=O)CC4)=C3)C=C2)=O |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein, a key component of the NLRP3 inflammasome complex. The binding of this compound to the NACHT domain of NLRP3 interferes with a critical step in inflammasome activation: the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). By preventing ASC oligomerization, this compound effectively halts the downstream signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]

Quantitative Data

The potency and binding affinity of this compound have been characterized in various in vitro assays. The data highlights its high potency and direct engagement with the NLRP3 target.

| Assay Type | Cell Line / System | Activator | IC₅₀ / Kd (nM) |

| IL-1β Release | Human THP-1 cells | Nigericin | 2.7 nM |

| IL-1β Release | Mouse BMDMs | Nigericin | 15.3 nM |

| IL-1β Release | Human PBMCs | Nigericin | 2.9 nM |

| Binding Affinity | Recombinant NLRP3 protein | - | 17.5 nM (Kd) |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability, a critical attribute for a potential therapeutic agent.

| Parameter | Value |

| Oral Bioavailability (Mouse) | ~62% |

Experimental Protocols

In Vitro IL-1β Release Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Lines:

-

Human monocytic THP-1 cells

-

Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice

-

Human peripheral blood mononuclear cells (PBMCs)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Activation: Stimulate the cells with Nigericin (5 µM) or ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of IL-1β release against the log concentration of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the procedure for determining the binding affinity (Kd) of this compound to the NLRP3 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human NLRP3 protein

-

This compound at various concentrations

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: Inject the recombinant NLRP3 protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

Analyte Injection: Inject serial dilutions of this compound in running buffer over the immobilized NLRP3 surface. A reference flow cell without immobilized NLRP3 should be used for background subtraction.

-

Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vivo MSU-Induced Peritonitis Model

This protocol describes a model of sterile inflammation to evaluate the in vivo efficacy of this compound.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Protocol:

-

Inhibitor Administration: Administer this compound orally at the desired dose (e.g., 25 mg/kg). Administer vehicle to the control group.

-

Induction of Peritonitis: One hour after inhibitor administration, inject monosodium urate (MSU) crystals (1 mg in 0.5 mL sterile PBS) intraperitoneally (i.p.) to induce peritonitis.

-

Sample Collection: After 6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

-

Cell Count and Cytokine Analysis:

-

Count the total number of cells in the peritoneal lavage fluid.

-

Perform differential cell counts (e.g., neutrophils) using flow cytometry.

-

Measure the levels of IL-1β in the cell-free supernatant of the lavage fluid by ELISA.

-

-

Data Analysis: Compare the cell counts and cytokine levels between the vehicle-treated and this compound-treated groups to assess the anti-inflammatory effect of the compound.

Selectivity Profile

While comprehensive selectivity screening data is not yet publicly available, initial studies indicate that this compound is a selective inhibitor of the NLRP3 inflammasome. Further characterization against other inflammasome complexes (e.g., NLRC4, AIM2) and a broader panel of kinases and other off-target proteins is warranted to fully elucidate its selectivity profile.

Conclusion

This compound is a highly potent and specific inhibitor of the NLRP3 inflammasome with demonstrated oral bioavailability and in vivo efficacy in preclinical models of inflammation. Its well-defined mechanism of action, involving the direct binding to NLRP3 and inhibition of ASC oligomerization, makes it a valuable tool for studying the role of the NLRP3 inflammasome in various diseases. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for NLRP3-driven inflammatory disorders. Further investigation into its detailed pharmacokinetic and safety profile is necessary to advance its clinical development.

References

Nlrp3-IN-4: A Comprehensive Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of chronic diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), initiating a potent inflammatory cascade. Consequently, the development of selective NLRP3 inhibitors represents a promising therapeutic strategy for numerous inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of Nlrp3-IN-4, a selective inhibitor of the NLRP3 inflammasome. It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and immunology.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[3]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5]

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Selective NLRP3 Inhibitor

While specific public data for a compound named "this compound" is not available, this guide will utilize data from well-characterized selective NLRP3 inhibitors as representative examples to illustrate the principles and methodologies for evaluating such a compound. For the purpose of this guide, we will refer to our representative compound as this compound and present data in the context of its hypothetical characterization.

Mechanism of Action

Selective NLRP3 inhibitors can act through various mechanisms to prevent inflammasome activation. Many, like the well-studied compound MCC950, directly bind to the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. Another inhibitor, CY-09, has been shown to directly bind to the ATP-binding motif within the NACHT domain, thereby inhibiting the ATPase activity of NLRP3 which is crucial for its activation.[1]

dot

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for potent and selective NLRP3 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |

| IL-1β Release | THP-1 macrophages | LPS + Nigericin | IL-1β | 50 |

| IL-1β Release | Primary human monocytes | LPS + ATP | IL-1β | 75 |

| ASC Speck Formation | Immortalized Macrophages | LPS + Nigericin | ASC Oligomerization | 120 |

| NLRP3 ATPase Activity | Recombinant Human NLRP3 | ATP | Phosphate Release | 90 |

Table 2: Selectivity Profile of this compound

| Inflammasome | Cell Line | Stimulus | Measured Endpoint | IC50 (µM) |

| AIM2 | THP-1 macrophages | Poly(dA:dT) | IL-1β | > 10 |

| NLRC4 | THP-1 macrophages | S. typhimurium | IL-1β | > 10 |

| NLRP1 | N/A | N/A | N/A | Not Determined |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Measured Endpoint | Result |

| LPS-induced Systemic Inflammation (Mouse) | 10 mg/kg, oral | Serum IL-1β | 70% reduction |

| Monosodium Urate (MSU)-induced Peritonitis (Mouse) | 10 mg/kg, intraperitoneal | Peritoneal IL-1β | 65% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective NLRP3 inhibitors like this compound.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the measurement of IL-1β release from THP-1 macrophages, a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (or other test inhibitor)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 24-48 hours.

-

-

Priming:

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prime the cells with 1 µg/mL LPS for 3-4 hours.

-

-

Inhibitor Treatment:

-

After priming, treat the cells with varying concentrations of this compound for 1 hour.

-

-

Activation:

-

Induce NLRP3 inflammasome activation by adding 10 µM nigericin or 5 mM ATP for 1-2 hours.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

-

ASC Speck Formation Assay

This assay visualizes the oligomerization of the ASC adaptor protein, a key step in inflammasome assembly.

Materials:

-

Immortalized bone marrow-derived macrophages (iBMDMs) from ASC-mCherry reporter mice

-

DMEM with 10% FBS

-

LPS

-

Nigericin

-

This compound

-

Hoechst 33342 (for nuclear staining)

-

High-content imaging system

Methodology:

-

Cell Culture:

-

Culture ASC-mCherry iBMDMs in DMEM with 10% FBS.

-

Seed the cells in a 96-well imaging plate.

-

-

Priming and Inhibition:

-

Prime the cells with 1 µg/mL LPS for 2 hours.

-

Add different concentrations of this compound and incubate for 1 hour.

-

-

Activation:

-

Activate the NLRP3 inflammasome with 10 µM nigericin for 2 hours.

-

-

Staining and Imaging:

-

Stain the cell nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and mCherry (red) channels.

-

-

Image Analysis:

-

Quantify the number of cells with ASC specks (large, bright red fluorescent aggregates) as a percentage of the total number of cells (identified by their nuclei).

-

Determine the IC50 for the inhibition of ASC speck formation.

-

dot

Caption: General Experimental Workflow.

Signaling Pathways

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the points of intervention for selective inhibitors.

dot

Caption: NLRP3 Inflammasome Signaling Pathway.

Conclusion

Selective inhibition of the NLRP3 inflammasome holds significant therapeutic promise for a wide range of inflammatory diseases. This compound, as a representative of this class of inhibitors, demonstrates potent and selective blockade of NLRP3 activation, leading to reduced production of pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of novel NLRP3 inhibitors. Further preclinical and clinical investigation of such compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Preliminary In Vitro Efficacy of NLRP3 Inflammasome Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of NLRP3 inflammasome inhibitors, offering insights into their mechanism of action and methodologies for their evaluation. The information presented herein is synthesized from publicly available research on various NLRP3 inhibitors and is intended to serve as a foundational resource for professionals in the field of drug discovery and development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] It is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[1][4][5] Activated caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[6][7]

Quantitative Assessment of NLRP3 Inhibitor Activity

The in vitro potency of NLRP3 inhibitors is typically determined through a series of cellular assays that measure the inhibition of key events in the NLRP3 inflammasome activation cascade. The following table summarizes representative quantitative data for NLRP3 inhibitors, exemplified by the well-characterized inhibitor MCC950.

| Assay Type | Cell Line | Activators | Readout | Inhibitor (Example) | IC50 |

| IL-1β Release | PMA-differentiated THP-1 cells | LPS + Nigericin | ELISA | MCC950 | ~10 nM |

| Caspase-1 Activity | PMA-differentiated THP-1 cells | LPS + Nigericin | Caspase-Glo 1 Assay | MCC950 | ~15 nM |

| Pyroptosis (Cell Death) | PMA-differentiated THP-1 cells | LPS + Nigericin | LDH Release Assay | MCC950 | ~20 nM |

| ASC Speck Formation | Transfected HEK293T cells | Reconstituted NLRP3 inflammasome | Fluorescence Microscopy | MNS | Effective at µM concentrations |

| Target Engagement | Live Cells | N/A | NanoBRET™ Assay | MCC950 | Demonstrates target binding |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor efficacy. Below are protocols for key in vitro experiments.

Cell Culture and Differentiation

Human monocytic cell lines, such as THP-1, are commonly used models for studying the NLRP3 inflammasome.[8]

-

Cell Line: THP-1 human monocytic leukemia cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: To induce a macrophage-like phenotype, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-24 hours. Following PMA treatment, the cells are washed and incubated in fresh, PMA-free media for at least 24 hours before inflammasome activation.

NLRP3 Inflammasome Activation

A two-signal model is typically employed to activate the NLRP3 inflammasome in vitro.[9]

-

Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[2][9]

-

Activation (Signal 2): Following priming, cells are treated with a second stimulus to trigger inflammasome assembly and activation. Common activators include:

-

Nigericin: A potassium ionophore, typically used at 5-10 µM for 30-60 minutes.

-

ATP: Activates the P2X7 receptor, used at 2.5-5 mM for 30-60 minutes.[8]

-

Measurement of IL-1β Release

The quantification of mature IL-1β in the cell culture supernatant is a primary readout for NLRP3 inflammasome activity.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect cell culture supernatants after inflammasome activation.

-

Centrifuge to remove cellular debris.

-

Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted IL-1β.

-

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, the key effector of the NLRP3 inflammasome.

-

Method: Commercially available luminescent or fluorescent assays (e.g., Caspase-Glo® 1 Inflammasome Assay).[10]

-

Procedure:

-

Lyse the cells after inflammasome activation.

-

Add the specific caspase-1 substrate provided in the kit.

-

Measure the resulting luminescent or fluorescent signal, which is proportional to caspase-1 activity.

-

Assessment of Pyroptosis

Pyroptosis is a form of inflammatory cell death mediated by gasdermin D (GSDMD), which is cleaved by activated caspase-1.[5]

-

Method: Lactate Dehydrogenase (LDH) Release Assay.

-

Procedure:

-

Collect cell culture supernatants.

-

Measure the activity of LDH, a cytosolic enzyme released upon membrane rupture, using a commercially available kit.

-

Visualizing Key Pathways and Workflows

Diagrams are provided to illustrate the NLRP3 signaling pathway and a typical experimental workflow for inhibitor testing.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: In vitro workflow for testing NLRP3 inhibitors.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes: In Vitro Characterization of NLRP3-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It is a multi-protein complex that assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][5][6] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][7] This proximity induces the autocatalytic cleavage and activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[3][8] Caspase-1 also cleaves gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][6]

Due to its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases.[5][9] Consequently, NLRP3 has emerged as a key therapeutic target. NLRP3-IN-4 is a small molecule inhibitor designed to target the NLRP3 inflammasome directly, preventing its activation and subsequent downstream inflammatory signaling. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity.

Mechanism of Action and Assay Principle

The canonical activation of the NLRP3 inflammasome is a two-step process.[1][6][10]

-

Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step triggers the NF-κB signaling pathway.[1][2][9] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and IL1B (pro-IL-1β).[8][9]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, induces ionic fluxes (primarily potassium efflux), which triggers the assembly and activation of the NLRP3 inflammasome complex.[4][11]

The in vitro assays described herein are designed to reconstitute this two-step activation process in immune cells, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs). The efficacy of this compound is determined by its ability to inhibit key downstream events following inflammasome activation, including IL-1β secretion, caspase-1 activation, ASC speck formation, and pyroptosis.

Data Presentation: Inhibitory Activity

The potency of NLRP3 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). Data should be presented in a clear, tabular format for comparative analysis. The following table provides an example of how to present results for NLRP3 inhibitors.

| Compound | Cell Type | NLRP3 Activator | Assay Readout | IC50 (nM) | Reference |

| MCC950 | THP-1 | Nigericin | IL-1β Release | ~8 | [12] |

| MCC950 | Neonatal Microglia | ATP | IL-1β Release | 60 | [11] |

| CY-09 | BMDMs | Multiple | IL-1β Release | 6000 | [12] |

| Tranilast | BMDMs | Multiple | IL-1β Release | 10,000-15,000 | [12] |

| This compound | [e.g., THP-1] | [e.g., Nigericin] | [e.g., IL-1β Release] | [Experimental Value] |

Experimental Protocols

Protocol 1: Cell Culture and NLRP3 Inflammasome Activation

This protocol describes the general procedure for priming and activating the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

-

To differentiate monocytes into a macrophage-like phenotype, seed cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

-

Add PMA to a final concentration of 50-100 nM.

-

Incubate for 24-48 hours. Differentiated cells will become adherent. After incubation, gently aspirate the PMA-containing media and replace it with fresh, PMA-free media. Allow cells to rest for 24 hours before proceeding.

-

-

Priming (Signal 1):

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

After the LPS priming step, gently remove the medium and add the medium containing the desired concentrations of this compound.

-

Incubate for 30-60 minutes at 37°C.[11]

-

-

Activation (Signal 2):

-

Add the NLRP3 activator directly to the wells. Common activators include:

-

Include appropriate controls: untreated cells, cells with LPS only, and cells with LPS + activator (vehicle control).

-

-

Sample Collection:

-

After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for analysis of IL-1β (Protocol 2) and LDH (Protocol 4).

-

The remaining cell pellets can be lysed for Caspase-1 activity assays (Protocol 3) or protein analysis.

-

Protocol 2: IL-1β Secretion Measurement by ELISA

This is the most common readout for NLRP3 inflammasome activity.

Materials:

-

Human IL-1β ELISA Kit (e.g., RayBiotech, Invitrogen)

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the commercial ELISA kit.[17][18]

-

General Steps:

-

Prepare IL-1β standards and samples (collected supernatants).

-

Add 100 µL of standards and samples to the wells of the pre-coated microplate.[17]

-

Incubate for approximately 2.5 hours at room temperature.[17]

-

Wash the wells, then add the biotinylated detection antibody and incubate for 1 hour.[17]

-

Wash the wells, then add Streptavidin-HRP conjugate and incubate for 45 minutes.[17]

-

Wash the wells, then add the TMB substrate and incubate in the dark for 30 minutes.[17]

-

Add the Stop Solution. The color will change from blue to yellow.[17]

-

-

Data Acquisition:

-

Immediately read the absorbance at 450 nm using a microplate reader.[17]

-

-

Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the IL-1β standards.

-

Use the standard curve to calculate the concentration of IL-1β in each sample.

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control and calculate the IC50 value.

-

Protocol 3: Caspase-1 Activity Assay

This assay measures the enzymatic activity of the cleaved caspase-1.

Materials:

-

Caspase-1 Activity Assay Kit (fluorometric or colorimetric, e.g., Abcam, Promega)[19]

-

Collected cell culture supernatants or cell lysates

-

Fluorometer or spectrophotometer

Procedure:

-

Follow the manufacturer's protocol for the specific kit used.[20][21]

-

General Steps (Fluorometric Example): [19]

-

The assay is based on the cleavage of a specific substrate, such as YVAD-AFC.[19] Cleavage by active caspase-1 releases free AFC, which fluoresces.[19]

-

Prepare cell lysates or use supernatants as the sample.

-

Add the reaction buffer and the caspase-1 substrate to each sample in a black 96-well plate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

To ensure specificity, parallel reactions can be run in the presence of a specific caspase-1 inhibitor like Ac-YVAD-CHO.[20]

-

-

Data Acquisition:

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[19]

-

-

Analysis:

-

Calculate the fold-increase in caspase-1 activity relative to untreated controls.

-

Determine the inhibitory effect of this compound and calculate the IC50.

-

Protocol 4: ASC Speck Formation Assay by Immunofluorescence

This microscopy-based assay visualizes the assembly of the core inflammasome complex.[22][23]

Materials:

-

Cells cultured on glass coverslips or imaging plates

-

Fixation Buffer (e.g., 4% Paraformaldehyde)

-

Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

-

Primary antibody: anti-ASC

-

Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed and treat cells on coverslips as described in Protocol 1.

-

Fixation: After stimulation, wash cells gently with PBS and fix with Fixation Buffer for 15-30 minutes at room temperature.[13]

-

Permeabilization and Blocking: Wash cells with PBS, then incubate with Permeabilization/Blocking Buffer for 30-60 minutes.

-

Antibody Staining:

-

Incubate cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash cells three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody and a nuclear stain like DAPI for 1 hour at room temperature, protected from light.[13]

-

-

Imaging:

-

Analysis:

-

Quantify the percentage of cells containing a distinct, singular fluorescent punctum (the "ASC speck") per field of view.[23] In unstimulated cells, ASC staining will be diffuse throughout the cytoplasm.

-

Calculate the reduction in ASC speck-forming cells in the presence of this compound.

-

Visualizations

Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.

Caption: Workflow for in vitro testing of NLRP3 inflammasome inhibitors.

Caption: Logical diagram of this compound's inhibitory action.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Study of TLR4-NLRP3-Inflammasome Activation in Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]

- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. criver.com [criver.com]

- 11. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adipogen.com [adipogen.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 17. raybiotech.com [raybiotech.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 20. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 21. promega.com [promega.com]

- 22. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for NLRP3-IN-4 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NLRP3-IN-4, a potent and orally active NLRP3 inflammasome inhibitor, in cell-based assays. This document outlines the theoretical background, detailed experimental protocols, and data interpretation to facilitate the screening and characterization of NLRP3 inhibitors.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation in numerous diseases. The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.[1][3]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4]